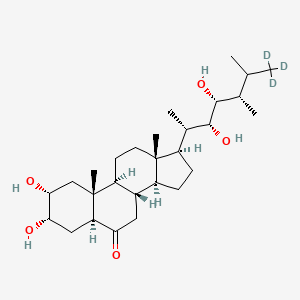Castasterone-d3
CAS No.:
Cat. No.: VC17984496
Molecular Formula: C28H48O5
Molecular Weight: 467.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C28H48O5 |
|---|---|
| Molecular Weight | 467.7 g/mol |
| IUPAC Name | (2R,3S,5S,8S,9S,10R,13S,14S,17R)-2,3-dihydroxy-10,13-dimethyl-17-[(2S,3R,4R,5S)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
| Standard InChI | InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16-,17-,18+,19-,20-,21+,23-,24+,25+,26+,27+,28+/m0/s1/i1D3/t14?,15-,16-,17-,18+,19-,20-,21+,23-,24+,25+,26+,27+,28+ |
| Standard InChI Key | VYUIKSFYFRVQLF-RWKPNTNXSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C(C)[C@H](C)[C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O |
| Canonical SMILES | CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
Introduction
Chemical Identity and Structural Characteristics of Castasterone-d3
Molecular Composition and Isotopic Labeling
Castasterone-d3 (IUPAC name: (2R,3S,5S,8S,9S,10R,13S,14S,17R)-2,3-dihydroxy-10,13-dimethyl-17-[(2S,3R,4R,5R)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one) is distinguished by its molecular formula C28H48O5 and a molecular weight of 467.7 g/mol . The deuterium atoms are strategically incorporated at the C-7 methyl group of the side chain, a modification that minimally alters its steric and electronic properties while enabling precise tracking via mass spectrometry.
Structural Comparison with Native Brassinosteroids
The core structure of castasterone-d3 mirrors that of castasterone, featuring a tetracyclic steroid backbone with hydroxyl groups at C-2, C-3, and C-22 positions. Unlike brassinolide, which contains a lactone ring at C-26, castasterone-d3 retains a ketone group at C-6, a feature critical for its role as a biosynthetic intermediate . Comparative analyses with 24-epi-castasterone reveal that epimerization at C-24 significantly reduces its affinity for brassinosteroid receptors in dicots, underscoring the stereochemical specificity of brassinosteroid signaling .
Biosynthesis and Metabolic Pathways
Role in Brassinosteroid Biosynthesis
In Brachypodium distachyon, castasterone serves as the terminal product of brassinosteroid biosynthesis, with pathways diverging into campestanol-dependent and campestanol-independent routes :
-
Campestanol-dependent pathway: Proceeds via 6-deoxocathasterone → 6-deoxoteasterone → teasterone → typhasterol → castasterone.
-
Campestanol-independent pathway: Utilizes 22-hydroxycampesterol → 6-deoxo-3-dehydroteasterone → 3-dehydroteasterone → castasterone.
Deuterated castasterone-d3 has been instrumental in tracing these pathways, particularly in studies where endogenous brassinolide is absent. For instance, rice (Oryza sativa) lacks CYP85A2, the enzyme responsible for converting castasterone to brassinolide, making castasterone-d3 a vital probe for quantifying brassinosteroid flux in monocots .
Metabolic Modifications in Non-Plant Systems
Unexpectedly, castasterone-d3 undergoes organ-specific metabolism in the cockroach Periplaneta americana. Female ovaries catalyze its epimerization to 2,24-diepi-castasterone, a transformation absent in male testes . This finding challenges the assumption that brassinosteroids are exclusive to plants and suggests potential endocrine interactions in arthropods.
Analytical Applications in Hormone Quantification
High-Sensitivity Mass Spectrometry
The development of DMAPBA-derivatization techniques has enhanced the detection limits of brassinosteroids to 15.8 femtograms for castasterone-d3, enabling quantification in as little as 50 mg of plant tissue . This method exploits the vicinal diol groups of brassinosteroids, forming stable boronate esters that improve ionization efficiency in LC-MS/MS.
Isotope Dilution for Precision
Castasterone-d3 serves as an internal standard in isotope dilution assays, correcting for matrix effects and recovery losses during extraction. For example, a hybrid quantification strategy combining D3-labeled standards with recovery calibration factors achieves accuracies within ±12% for teasterone and typhasterol in rice seedlings .
Biological Activity and Physiological Roles
Plant Growth Promotion and Stress Resilience
In barley (Hordeum vulgare), castasterone accumulation in crown tissue correlates with drought tolerance, with transcriptomic profiling revealing upregulation of late embryogenesis abundant (LEA) proteins and chaperones under water stress . Castasterone-d3-treated plants exhibit enhanced root elongation and stomatal regulation, phenotypes linked to brassinosteroid-mediated activation of BZR1 transcription factors .
Challenges and Future Directions
Synthesis and Purification Complexities
The multistep synthesis of castasterone-d3, involving chiral resolution and deuterium incorporation, remains a bottleneck. Patent EP3906247A1 outlines methods for phytosterol derivatization using p-toluenesulfonyl halides, but adaptations for deuterated analogs require optimization of reaction temperatures and solvent systems .
Unexplored Interactions in Plant-Microbe Systems
Preliminary evidence suggests that brassinosteroids modulate rhizosphere microbial communities. Future studies using castasterone-d3 could delineate its role in root exudate composition and symbiotic signaling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume